3-amino-N'-hydroxybenzene-1-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Dieckmann cyclization and Ullmann reaction. Dieckmann cyclization, for instance, has been used to yield various hydroxy-indole derivatives from 2-[(carboxymethyl)amino]benzoic acid diesters, highlighting a method that could be adapted for the synthesis of 3-amino-N'-hydroxybenzene-1-carboximidamide derivatives by adjusting starting materials and reaction conditions (Unangst et al., 1987).
Molecular Structure Analysis
Structural analyses of similar compounds involve advanced techniques like X-ray diffraction, showcasing how molecular complexes are synthesized from donors and acceptors to reveal detailed structural information. For example, the synthesis and structural characterization of coordination polymers incorporating aminobenzene derivatives demonstrate the intricate structures and coordination modes possible with such frameworks (Shao et al., 2019).
Chemical Reactions and Properties
Compounds with similar functional groups engage in a variety of chemical reactions, including hydroboration and carbenoid N-H insertion, showcasing the versatility of these compounds in synthetic chemistry. For instance, the hydroboration of alkenes using the anionic 1-H-boratabenzene ligand demonstrates the reactivity and potential for functionalization in similar compounds (Yuan et al., 2011).
Physical Properties Analysis
The physical properties of compounds can be influenced by their molecular structure, as demonstrated in studies of polymer syntheses and properties. For example, polyimides derived from specific diamines exhibit high tensile strength and thermal stability, suggesting that similar analyses could reveal valuable physical properties of 3-amino-N'-hydroxybenzene-1-carboximidamide derivatives (Liaw & Liaw, 1996).
Scientific Research Applications
Electropolymerization for Biosensor Development
The electropolymerization of hydroxybenzene and aminobenzene isomers, including compounds similar to 3-amino-N'-hydroxybenzene-1-carboximidamide, is used in developing electrochemical biosensors. These biosensors, integrated with enzymes like glucose oxidase, show promise in detecting glucose and other compounds in complex biological systems (Carelli et al., 1996).
Functionalized Boratabenzene Complexes
3-amino-N'-hydroxybenzene-1-carboximidamide-related compounds have been utilized in the hydroboration of various substrates, leading to the creation of new alkyl-, alkenyl-, amino-, or amidino-functionalized boratabenzene rare-earth metal complexes. These compounds have potential applications in organic synthesis and materials science (Yuan et al., 2011).
Density and Molar Volume Studies in Aqueous Solutions
Studies on compounds structurally similar to 3-amino-N'-hydroxybenzene-1-carboximidamide, like m-aminophenol, have been conducted to understand their partial molar volumes in aqueous solutions at various temperatures and pressures. Such research is crucial for understanding the physicochemical properties of these compounds in different environments (Stříteská et al., 2003).
Biotransformation in Environmental Science
The biotransformation of related compounds by Clostridium species has been studied, particularly in the context of arsenic contamination in the environment. This research is relevant for understanding the environmental impact and microbial interactions of similar compounds (Stolz et al., 2007).
Vibrational Spectroscopy in Material Science
The structural properties of compounds like 3-amino-4-hydroxybenzene sulfonic acid have been analyzed using vibrational spectroscopy, offering insights into their potential applications in material science and industrial processes (Ramarajan et al., 2020).
Polymer-bound Cyclic N-hydroxy Amides in Peptide Synthesis
N-hydroxy amides, with structures related to 3-amino-N'-hydroxybenzene-1-carboximidamide, have been developed for peptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Akiyama et al., 1985).
Synthesis of Novel Indole-2-carboxylic Acids
Research has been conducted on the synthesis of novel compounds, including derivatives of 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids, which are structurally related to 3-amino-N'-hydroxybenzene-1-carboximidamide. These studies are important for the development of new chemical entities (Unangst et al., 1987).
Future Directions
properties
IUPAC Name |
3-amino-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWBTKZYLRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588248 | |
Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N'-hydroxybenzene-1-carboximidamide | |
CAS RN |
100524-07-0 | |
Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminobenzamide oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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